molecular formula C18H20N2OS B1402839 (2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine CAS No. 1365963-48-9

(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine

Cat. No. B1402839
CAS RN: 1365963-48-9
M. Wt: 312.4 g/mol
InChI Key: HMBGBCHVTIYELI-UHFFFAOYSA-N
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Description

“(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine” is a chemical compound with the molecular formula C18H20N2OS . It is a derivative of 3,4-dihydroquinolin-1(2H)-one .


Synthesis Analysis

The synthesis of 3,4-dihydroquinolin-1(2H)-one derivatives, which are related to the compound , has been achieved using the Castagnoli–Cushman reaction . The starting reagent for the synthesis of 3,4-dihydro-2(1H)-quinolinones is N-(1’-alkoxy)cyclopropyl-2-haloanilines .


Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dihydroquinolin-1(2H)-yl group, a propyl group with a carbonyl (C=O) group, a sulfur atom connecting to a phenyl group, and an amine group attached to the phenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available resources, it’s worth noting that the synthesis of related 3,4-dihydroquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.43 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

  • Chemical Reactions and Synthesis : A study described the reaction of tertiary amines with a specific compound to form betaines, which are then thermally rearranged to produce other compounds (Wittmann & Siegel, 1978). This indicates the compound's role in complex chemical syntheses.

  • Antimicrobial and Anticonvulsant Activities : Research on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, showed promising antimicrobial and anticonvulsant activities (Rajasekaran, Rajamanickam, & Darlinquine, 2013). This suggests potential pharmaceutical applications.

  • Electrochemical Methods : A study focused on the formation of a related compound through electrochemical methods, highlighting its significance in electrochemical synthesis (Kumari & Sharma, 2011).

  • Antibacterial Activities : Another research synthesized compounds from a lead molecule and tested them for antibacterial activities, indicating its utility in developing new antibacterial agents (Patel & Patel, 2010).

  • Piperazine Substituted Quinolones : The synthesis of piperazine-substituted quinolones has been explored, indicating applications in the creation of compounds with potential biological activities (Fathalla & Pazdera, 2017).

  • Crystal Structure Analysis : Research on the crystal structure and Hirshfeld surface analysis of a related compound's hydrochloride salt was conducted, highlighting its importance in structural chemistry (Ullah & Stoeckli-Evans, 2021).

  • Leukotriene D4 Antagonist Synthesis : A study on the synthesis and biological activity of the enantiomers of a leukotriene D4 antagonist provided insights into its pharmaceutical applications (Gauthier et al., 1990).

  • Synthesis of Novel Compounds : Research on the synthesis of various novel compounds like 2-(4,6-dimethoxypyrimidin-2-yl)-8-(4,6-dimethoxypyrimidin-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one was reported, showing the compound's utility in creating new chemical entities (Deng-che, 2013).

  • Thiourea Synthesis : A study detailed the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas, indicating applications in chemical synthesis and potentially in drug discovery (Fathalla et al., 2001).

  • Synthesis and Characterization : The synthesis and characterization of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/Thiadiazol-2-amines and related compounds were described, further emphasizing its role in the development of new chemicals (Saeed et al., 2014).

properties

IUPAC Name

3-(2-aminophenyl)sulfanyl-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c19-15-8-2-4-10-17(15)22-13-11-18(21)20-12-5-7-14-6-1-3-9-16(14)20/h1-4,6,8-10H,5,7,11-13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBGBCHVTIYELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCSC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701153899
Record name 1-Propanone, 3-[(2-aminophenyl)thio]-1-(3,4-dihydro-1(2H)-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[3-(3,4-Dihydroquinolin-1(2H)-yl)-3-oxopropyl]thio}phenyl)amine

CAS RN

1365963-48-9
Record name 1-Propanone, 3-[(2-aminophenyl)thio]-1-(3,4-dihydro-1(2H)-quinolinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365963-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-[(2-aminophenyl)thio]-1-(3,4-dihydro-1(2H)-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701153899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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